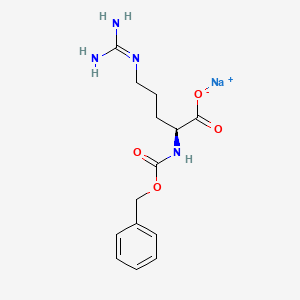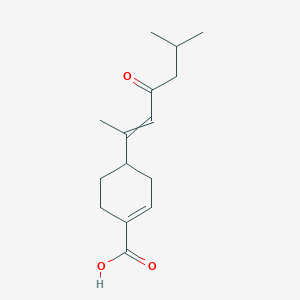
9-Oxo-2,7-bisaboladien-15-oic acid
Vue d'ensemble
Description
9-Oxo-2,7-bisaboladien-15-oic acid is a type of compound known as sesquiterpenoids . It is isolated from the barks of Pseudolarix kaempferi . The CAS number for this compound is 93888-59-6 .
Molecular Structure Analysis
The molecular formula of 9-Oxo-2,7-bisaboladien-15-oic acid is C15H22O3 . Its exact mass is 250.15689456 . The compound has a complexity of 389, a rotatable bond count of 5, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 .Physical And Chemical Properties Analysis
The physical description of 9-Oxo-2,7-bisaboladien-15-oic acid is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Applications De Recherche Scientifique
Terpenoids and Flavonoids in Plant Chemistry
9-Oxo-2,7-bisaboladien-15-oic acid has been identified as part of the chemical composition of plants such as Pseudotsuga wilsoniana. The study of these compounds is crucial in understanding plant chemistry and their potential applications in various fields including pharmaceuticals, cosmetology, and agriculture (Hsieh, Fang, & Cheng, 1998).
Biosynthesis and Metabolism Studies
This compound plays a role in the study of biosynthesis and metabolism within plant systems. For example, the absolute configuration of 12-Oxo-10,15(Z)-phytodienoic acid, a closely related compound, was studied to understand its biosynthesis from other fatty acids, providing insight into plant metabolic pathways (Hamberg, Miersch, & Sembdner, 1988).
Potential for Therapeutic Applications
Research into compounds like 9-Oxo-2,7-bisaboladien-15-oic acid can lead to the discovery of new therapeutic agents. For instance, a study on ent-15-oxo-kaur-16-en-19-oic acid, a derivative of a similar compound, showed potential proapoptotic effects on human carcinoma cells, suggesting its utility in developing new cancer treatments (Ruiz et al., 2008).
Chemical Synthesis and Analytical Method Development
The synthesis of compounds like 9-Oxo-2,7-bisaboladien-15-oic acid is essential for the development of analytical methods and chemical processes. Studies on efficient synthesis methods contribute to a better understanding of these compounds and their potential industrial applications (Koch, Hoskovec, & Boland, 2002).
Dietary and Nutritional Research
Research into oxidized linoleic acid metabolites, which are related to 9-Oxo-2,7-bisaboladien-15-oic acid, can provide insights into dietary and nutritional science. These studies can help understand the effects of certain dietary components on human health and disease mechanisms (Ramsden et al., 2012).
Propriétés
IUPAC Name |
(4R)-4-[(E)-6-methyl-4-oxohept-2-en-2-yl]cyclohexene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-10(2)8-14(16)9-11(3)12-4-6-13(7-5-12)15(17)18/h6,9-10,12H,4-5,7-8H2,1-3H3,(H,17,18)/b11-9+/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWKCWHRLFIGCR-ZKQHCESOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C=C(C)C1CCC(=CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)/C=C(\C)/[C@@H]1CCC(=CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Oxo-2,7-bisaboladien-15-oic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




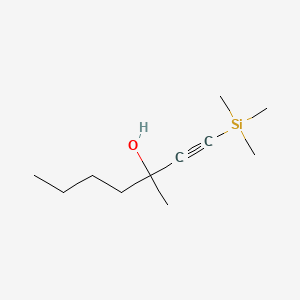
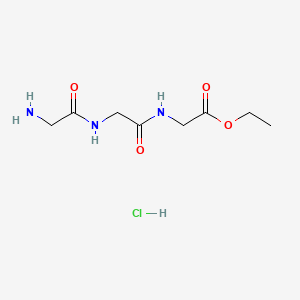
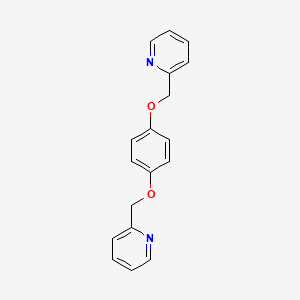
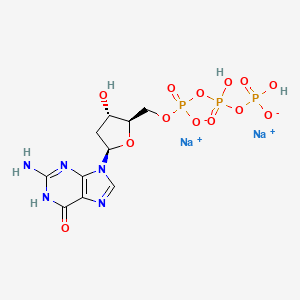
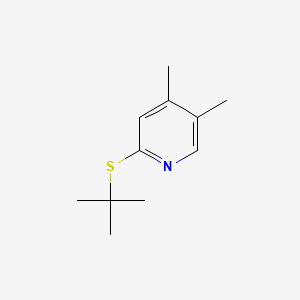
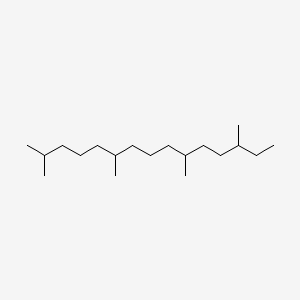
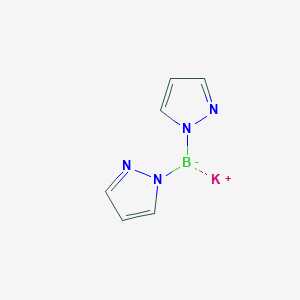
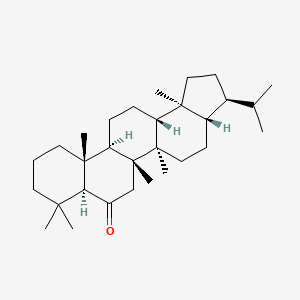
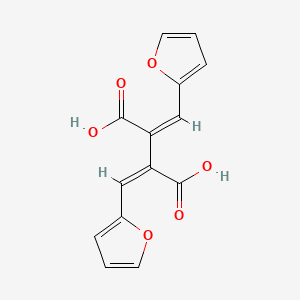
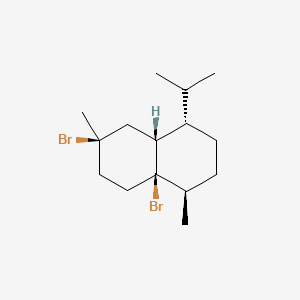
![Octahydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B579830.png)
